1-(Benzylsulfonyl)-4-(thiophen-2-ylsulfonyl)piperazine
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Overview
Description
1-(BENZYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a synthetic organic compound that features both benzylsulfonyl and thienylsulfonyl functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves the reaction of piperazine with benzylsulfonyl chloride and 2-thienylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(BENZYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.
Substitution: The benzyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group would yield sulfoxides or sulfones, while reduction of the sulfonyl groups would produce thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(BENZYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, for example, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(BENZYLSULFONYL)-4-(PHENYLSULFONYL)PIPERAZINE: Similar structure but with a phenyl group instead of a thienyl group.
1-(BENZYLSULFONYL)-4-(METHYLSULFONYL)PIPERAZINE: Similar structure but with a methyl group instead of a thienyl group.
Uniqueness
1-(BENZYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to the presence of both benzylsulfonyl and thienylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The thienyl group, in particular, can introduce additional aromaticity and potential for π-π interactions, which might be advantageous in certain applications.
Properties
Molecular Formula |
C15H18N2O4S3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O4S3/c18-23(19,13-14-5-2-1-3-6-14)16-8-10-17(11-9-16)24(20,21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 |
InChI Key |
VQWOJZQLEHKXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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